molecular formula C27H44N7NaO20P3S B026773 DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt CAS No. 103476-21-7

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Cat. No. B026773
CAS RN: 103476-21-7
M. Wt: 934.7 g/mol
InChI Key: KMNHIBBYYDCBIJ-UHFFFAOYSA-N
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Description

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is a key intermediate in the biosynthesis of cholesterol, ketone bodies, and terpenes .


Synthesis Analysis

The synthesis of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt involves the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase .


Molecular Structure Analysis

The molecular formula of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is C27H41N7O20P3S . It is an intermediate in biosynthesis .


Chemical Reactions Analysis

DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) is obtained from acetyl-CoA and acetoacetyl-CoA during condensation with the help of HMG-CoA synthase . It can also be converted to β-hydroxybutyrate in the blood .


Physical And Chemical Properties Analysis

The molecular weight of DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is 934.7 g/mol . It has 11 hydrogen bond donors and 25 hydrogen bond acceptors .

Scientific Research Applications

Inhibition of HMG-CoA Reductase Enzyme

DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) is known to inhibit the HMG-CoA reductase enzyme . This enzyme plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, HMG-CoA can modulate the biosynthesis of cholesterol, which is a key risk factor for the development of cardiovascular diseases .

Source of Bioactive Peptides

Food-derived bioactive peptides might act as promising health alternatives through their ability to interact with crucial enzymes involved in metabolic pathways . HMG-CoA, in this context, can be a source of such bioactive peptides .

Potential Treatment for Hypercholesterolemia

Hypercholesterolemia leads to a pathogenic accumulation of low-density-lipoproteins (LDL) in blood vessels and the formation of atherosclerotic plaques, highly associated with the development of cardiovascular diseases . HMG-CoA, by inhibiting the HMG-CoA reductase enzyme, can potentially decrease cholesterol synthesis and thus, could be used in the treatment of hypercholesterolemia .

mTORC1 Regulation

HMG-CoA has been used in drug treatment studies to investigate its effect on mTORC1 regulation . mTORC1 is a protein complex that controls protein synthesis and is important for cell growth and proliferation.

Acylome Comparison

HMG-CoA has been used to compare the acylomes of two reactive acyl-CoA species . Acylomes are the complete set of acyl-CoA thioesters in a cell or organism, and their study can provide insights into metabolic pathways and processes.

Cholesterol Content Reduction in Egg Yolk

In poultry research, HMG-CoA reductase inhibitors have been used to investigate the changes in the cholesterol content in egg yolk . This could potentially lead to the production of eggs with lower cholesterol content.

Cancer Research

HMG-CoA reductase activity was found to be significantly higher in neoplastic tissue than in normal mucosa, both in diffuse-type and intestinal-type gastric cancer . This suggests a potential role of HMG-CoA in cancer research.

Bacterial Cloning and Heterologous Expression

HMG-CoA has been used in bacterial cloning and heterologous expression . This can be useful in the production of recombinant proteins and other biotechnology applications.

Future Directions

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is a key intermediate in various metabolic pathways. Its metabolism is the target of statin drugs used to control cholesterol levels . Future research may focus on its role in these pathways and potential applications in drug development.

properties

InChI

InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNHIBBYYDCBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44N7NaO20P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585178
Record name DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

934.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

CAS RN

103476-21-7
Record name DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt
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DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

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